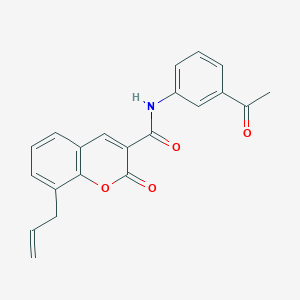![molecular formula C15H16N4OS B5738282 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, studies have suggested that 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine may exert its effects by inhibiting certain enzymes and receptors in the body. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is its potential therapeutic applications. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is its potential toxicity. Further studies are needed to determine the safe and effective dose of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine for therapeutic use.
Zukünftige Richtungen
There are several future directions for the research on 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine. One area of interest is the development of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine derivatives with improved pharmacological properties. Another area of interest is the study of the mechanism of action of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine. Further studies are needed to fully understand how 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine exerts its effects on the body. Additionally, the potential use of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been reported in various studies. One of the commonly used methods involves the reaction of 4-(3-chloropropyl)piperazine with 3-(2-thienyl)acrylic acid, followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-(4-pyrimidin-2-ylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAXGDGXYUMPV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)


![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)